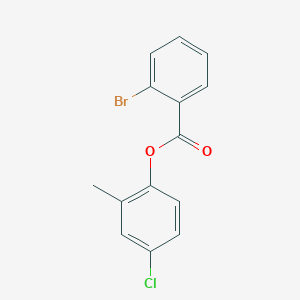

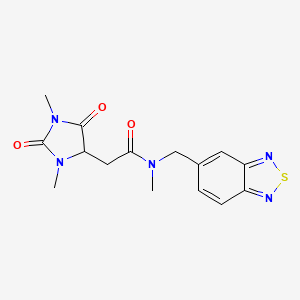

![molecular formula C14H16N2O6S B5577521 4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)

4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids involves the interaction of aroylpyruvic acids with morpholine. These compounds appear as colorless crystalline substances, exhibiting moderate antimicrobial and analgesic activity (Koz’minykh et al., 2004).

Molecular Structure Analysis

The molecular structure and crystal packing of 4-aminophenyl 4-X-phenyl sulfones reveal a significant degree of charge redistribution, highlighting the influence of electronic substituent effects on structural distortions and spectroscopic parameters (Bertolasi et al., 1993).

Chemical Reactions and Properties

Research into 4-(Phenylsulfonyl) morpholine, a class of sulfonamides, demonstrated its antimicrobial properties and potential for modulating activity against multidrug-resistant strains, showcasing its chemical reactivity and biological relevance (Oliveira et al., 2015).

Physical Properties Analysis

Studies on sulfonated polyimides derived from various diamine monomers have shown high water stability and proton conductivity, providing insight into the physical properties of compounds related to 4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid (Watari et al., 2004).

Chemical Properties Analysis

The interaction of 4-aminophenylalkanoic acid derivatives with morpholine underlines the complex chemical behavior, including pharmacological evaluations for analgesic and anti-inflammatory activity, though findings have been varied (Picciola et al., 1981).

科学的研究の応用

Antimicrobial Enhancement and Modulation

Antimicrobial and Modulating Activity : A study on 4-(Phenylsulfonyl) morpholine, a compound closely related to the one , revealed its potential in modulating antibiotic activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound was found to enhance the efficacy of amikacin, a known antibiotic, suggesting its role in combating antibiotic resistance through modulation of microbial activity (Oliveira et al., 2015).

Antimicrobial and Analgesic Properties : Research into 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids has shown that these compounds possess moderate antimicrobial and analgesic activities. This underscores their potential in the development of new therapeutic agents targeting both pain management and microbial infections (Koz’minykh et al., 2004).

Materials Science Applications

Fuel Cell Technology : A novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups, synthesized using a compound similar to 4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid, showed high selectivity and improved properties for direct methanol fuel cell applications. This highlights the compound's utility in enhancing energy conversion technologies (Li et al., 2009).

Nanofiltration Membranes for Dye Treatment : The synthesis of novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers derived from a structure related to the compound of interest, demonstrated improved water flux and dye rejection capabilities. These findings suggest applications in water purification and the treatment of dye-containing wastewater, where improved membrane technology is crucial (Liu et al., 2012).

特性

IUPAC Name |

(E)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)23(20,21)16-7-9-22-10-8-16/h1-6H,7-10H2,(H,15,17)(H,18,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQPDJNVDOUNL-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)